1,5-Dimethoxy-2-methyl-3-nitrobenzene
Description
Properties
IUPAC Name |
1,5-dimethoxy-2-methyl-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-6-8(10(11)12)4-7(13-2)5-9(6)14-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWAEXWMLARGIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OC)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646812 | |
| Record name | 1,5-Dimethoxy-2-methyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16024-31-0 | |
| Record name | 1,5-Dimethoxy-2-methyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization for 1,5 Dimethoxy 2 Methyl 3 Nitrobenzene
Retrosynthetic Analysis and Key Precursors
A logical retrosynthetic approach to 1,5-dimethoxy-2-methyl-3-nitrobenzene involves the disconnection of the nitro group, identifying a more readily available substituted benzene (B151609) as the immediate precursor.
Role of 1,3-Dimethoxy-2-methylbenzene and Related Analogs as Starting Materials
1,3-Dimethoxy-2-methylbenzene is the ideal starting material for the synthesis of this compound. Its structure contains two strongly activating methoxy (B1213986) groups and one weakly activating methyl group. The arrangement of these substituents is crucial in directing the incoming electrophile (the nitronium ion, NO₂⁺) to the desired position. Analogs with similar substitution patterns could theoretically be employed, but 1,3-dimethoxy-2-methylbenzene provides the most direct and efficient route.
Direct Synthetic Approaches to this compound
The primary method for the synthesis of this compound is the direct electrophilic nitration of 1,3-dimethoxy-2-methylbenzene.
Electrophilic Nitration Strategies and Regioselectivity
Electrophilic nitration involves the introduction of a nitro group onto an aromatic ring using a nitrating agent. The regioselectivity of this reaction is of paramount importance in achieving the desired isomer.
Both methoxy (–OCH₃) and methyl (–CH₃) groups are activating substituents and are ortho, para-directors in electrophilic aromatic substitution. This means they direct incoming electrophiles to the positions ortho and para relative to themselves. The methoxy group is a significantly stronger activating group than the methyl group.
In the case of 1,3-dimethoxy-2-methylbenzene, the two methoxy groups are at positions 1 and 3, and the methyl group is at position 2. The positions available for substitution are C4, C5, and C6.
The methoxy group at C1 directs ortho to C2 (blocked by the methyl group) and C6, and para to C4.
The methoxy group at C3 directs ortho to C2 (blocked) and C4, and para to C6.
The methyl group at C2 directs ortho to C1 and C3 (both blocked by methoxy groups) and para to C5.
Considering the additive effects of these groups, the positions C4 and C6 are strongly activated by the two powerful ortho, para-directing methoxy groups. The position C5 is activated to a lesser extent by the methyl group. The position between the two methoxy groups (C2) is sterically hindered. Therefore, nitration is expected to occur predominantly at the C4 and C6 positions, which are electronically enriched and relatively accessible. Due to the stronger directing influence of the two methoxy groups, the introduction of the nitro group is favored at the position flanked by them, leading to the formation of this compound (nitration at C4 or C6, which are equivalent and lead to the same product).
The optimization of reaction conditions is critical to maximize the yield of the desired product and minimize the formation of byproducts, such as other isomers or dinitrated compounds.
Nitrating Agents: A common and effective nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). Other nitrating agents can also be employed, such as nitric acid in acetic anhydride (B1165640) or nitronium tetrafluoroborate (B81430) (NO₂BF₄).
Temperature Control: Electrophilic nitration is a highly exothermic reaction. Careful temperature control is essential. The reaction is typically carried out at low temperatures, often between 0°C and 10°C, to prevent over-nitration (the introduction of more than one nitro group) and to control the reaction rate. For highly activated rings like 1,3-dimethoxy-2-methylbenzene, the reaction can be very rapid, necessitating even stricter temperature control. For instance, the nitration of the structurally similar methyl benzoate (B1203000) is typically conducted between 5-15°C. orgsyn.org Similarly, the preparation of nitrotoluene from toluene (B28343) is often carried out at temperatures below 40-45°C to favor mononitration. prepchem.com
Reaction Time: The reaction time needs to be optimized to ensure complete conversion of the starting material while minimizing the formation of side products. This is often monitored by techniques like thin-layer chromatography (TLC).
A representative, though not specific to the target compound, microscale procedure for the nitration of methyl benzoate involves cooling the substrate in sulfuric acid, followed by the slow, dropwise addition of nitric acid while maintaining a low temperature. southalabama.edu After the addition is complete, the reaction is typically stirred for a short period at room temperature before being quenched by pouring it onto ice. southalabama.edu This general approach, with careful optimization of stoichiometry and temperature, would be applicable to the nitration of 1,3-dimethoxy-2-methylbenzene.
| Parameter | Condition | Rationale |
| Starting Material | 1,3-Dimethoxy-2-methylbenzene | Direct precursor with the correct arrangement of activating groups. |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Generates the highly reactive nitronium ion (NO₂⁺). |
| Temperature | 0 - 10°C | To control the exothermic reaction and prevent dinitration. |
| Reaction Time | Monitored by TLC | Ensures complete conversion while minimizing side reactions. |
| Work-up | Quenching on ice | To stop the reaction and precipitate the product. |
Table 1: Optimized Reaction Conditions for the Nitration of 1,3-Dimethoxy-2-methylbenzene
Alternative Nitration Methodologies
The direct nitration of the precursor, 1,5-dimethoxy-2-methylbenzene, is the most straightforward conceptual route. However, the high activation of the aromatic ring by two methoxy groups and one methyl group can lead to challenges such as over-nitration and poor regioselectivity under standard mixed-acid (HNO₃/H₂SO₄) conditions. nih.govfrontiersin.org Consequently, alternative, milder nitrating agents are often explored to enhance control over the reaction.
Reagents such as dinitrogen pentoxide (N₂O₅) in organic solvents or N-nitropyrazole derivatives offer powerful yet controllable alternatives for nitrating sensitive or highly activated substrates. nih.gov Another approach involves the use of benzyltriphenylphosphonium (B107652) nitrate (B79036) in the presence of methanesulfonic anhydride under solvent-free conditions, which has proven effective for activated aromatic rings. researchgate.net For highly activated systems, even nitric acid alone, without the strong co-acid, can be sufficient for nitration, especially when other reaction parameters like temperature are carefully controlled. masterorganicchemistry.com These methods can mitigate the harsh, oxidative environment of mixed acids, potentially reducing the formation of undesired byproducts. nih.gov
Indirect Synthetic Pathways
Indirect routes offer strategic advantages in controlling regiochemistry and accessing the target molecule from more readily available or diversely functionalized precursors.
Functional Group Interconversion on Related Dimethoxy-methylbenzene Scaffolds
Functional group interconversion (FGI) provides a powerful strategy for installing the nitro group indirectly. youtube.comvanderbilt.edu A plausible FGI pathway could begin with the corresponding aniline (B41778), 1,5-dimethoxy-2-methyl-3-aminobenzene. The amino group can be converted to a nitro group through oxidation. A variety of oxidizing agents, such as peroxy acids (e.g., trifluoroperacetic acid) or sodium perborate (B1237305) in acetic acid, are known to efficiently oxidize anilines to their nitroaromatic counterparts. mdpi.com This multi-step approach allows for the precise placement of the amino group via well-established aromatic substitution patterns, which is then transformed into the desired nitro functionality in a subsequent step.
Derivatization of Nitro-substituted Precursors
Building the molecule from a pre-existing nitro-substituted scaffold is another viable indirect pathway. This approach leverages the directing effects of the nitro group and other substituents to construct the target molecule. For instance, a synthesis could commence with a suitable nitrophenol derivative. O-methylation of the hydroxyl group(s) is a common and high-yielding reaction that can be used to install the required methoxy groups. A potential starting material could be 2-methyl-3-nitrophenol, which upon sequential or simultaneous methylation of the phenolic hydroxyl and another introduced hydroxyl group, would yield the target compound. Derivatization of nitrophenols is a well-established technique in organic synthesis. researchgate.net
Another strategy involves nucleophilic aromatic substitution (SNAr) on a precursor containing a leaving group, such as a halogen, activated by one or more nitro groups. researchgate.net For example, a dichlorinated or difluorinated methyl-nitrobenzene could be treated with sodium methoxide (B1231860) to introduce the two methoxy groups, taking advantage of the nitro group's ability to stabilize the Meisenheimer complex intermediate.
Sustainable and Green Chemistry Approaches in Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce hazardous waste, minimize energy consumption, and utilize renewable resources. nih.govresearchgate.net
Catalyst Design for Eco-Friendly Nitration
A significant advancement in green nitration is the development of reusable and environmentally benign catalysts that avoid the use of corrosive, stoichiometric mineral acids. sci-hub.se Solid acid catalysts, such as modified metal oxides, have been investigated for continuous-flow aromatic nitration, offering high yields and catalyst recyclability. Magnetically recyclable core/shell nanocomposites functionalized with acidic groups also present an innovative solution, allowing for easy separation of the catalyst from the reaction mixture using an external magnet. researchgate.net
Furthermore, biocatalysis offers a promising frontier for selective nitration under mild, environmentally friendly conditions. Enzymes like Horseradish Peroxidase (HRP) have been shown to perform oxidative nitration on electron-rich aromatic compounds in the presence of hydrogen peroxide and sodium nitrite. digitellinc.com
| Catalyst System | Nitrating Agent(s) | Key Advantages | Reference |
|---|---|---|---|
| Magnetically Recyclable Nanocomposite | Not specified in abstract | Eco-friendly, reusable, easy separation, high yields. | researchgate.net |
| Horseradish Peroxidase (HRP) | H₂O₂ / NaNO₂ | Biocatalytic, mild conditions, uses renewable substrates. | digitellinc.com |
| Cobalt Nitrate Hexahydrate | tert-butyl nitrite | Mild conditions, site-selective for specific heterocycles. | sci-hub.se |
Solvent Selection and Waste Minimization
Solvents constitute a major portion of the waste generated in chemical processes. whiterose.ac.uk Green chemistry principles advocate for the reduction or replacement of hazardous solvents. Solvent selection guides, developed by various pharmaceutical and chemical organizations, provide frameworks for choosing more sustainable alternatives based on safety, health, and environmental metrics. whiterose.ac.ukscribd.comscispace.comacsgcipr.orgutoronto.ca For nitration reactions, replacing hazardous chlorinated solvents like dichloromethane (B109758) with greener options such as certain alcohols, esters, or even water is a key objective. whiterose.ac.ukutoronto.ca The use of dilute aqueous nitric acid without a strong co-acid has been explored as a method to reduce corrosive waste. nih.govfrontiersin.org
A paramount strategy for waste minimization is the adoption of solvent-free or solvent-minimized reaction conditions. Mechanochemistry, which uses mechanical force (e.g., ball milling) to drive reactions, has emerged as a powerful green technique. tandfonline.comdtic.miltandfonline.com The mechanochemical nitration of arenes has been successfully demonstrated using bench-stable organic nitrating reagents or solid reagents like bismuth nitrate, significantly reducing solvent usage and associated waste. researchgate.netnih.gov This approach aligns with the highest ideals of green chemistry by minimizing waste at the source. nih.gov
| Approach | Description | Primary Benefit(s) | Reference |
|---|---|---|---|
| Green Solvent Selection | Using guides to replace hazardous solvents (e.g., DCM, Chloroform) with preferable alternatives (e.g., Ethanol, Ethyl Acetate). | Reduced toxicity and environmental impact. | whiterose.ac.ukutoronto.ca |
| Aqueous Nitration | Utilizing dilute aqueous nitric acid, often without a strong co-acid catalyst. | Eliminates corrosive sulfuric acid waste. | nih.govfrontiersin.org |
| Mechanochemistry (Ball Milling) | Using mechanical energy to conduct reactions with minimal or no solvent. | Drastic reduction in solvent waste; energy-efficient. | researchgate.nettandfonline.comnih.gov |
Flow Chemistry Applications in Nitroaromatic Synthesis
The synthesis of nitroaromatic compounds, a cornerstone of industrial chemistry, is often characterized by highly exothermic and hazardous reaction conditions. ewadirect.comrsc.org Traditional batch processing methods for nitration, which typically involve strong acids and produce significant heat, present considerable safety risks and challenges in controlling reaction selectivity and yield. ewadirect.comrsc.org The advent of continuous flow chemistry offers a transformative approach to mitigate these challenges, providing a safer, more efficient, and highly controllable alternative for the synthesis of nitroaromatics, including this compound. ewadirect.comeuropa.eu
Flow chemistry, the practice of performing chemical reactions in a continuous stream through a network of tubes or microreactors, offers inherent advantages for nitration processes. njbio.compolimi.it The high surface-area-to-volume ratio of these reactors facilitates superior heat transfer, enabling precise temperature control and preventing the formation of hotspots that can lead to runaway reactions or the formation of undesirable byproducts. europa.eunjbio.com This enhanced control over reaction parameters, such as temperature, pressure, and residence time, allows for the optimization of reaction conditions to achieve higher yields and selectivities. vapourtec.commicroflutech.com
The application of flow chemistry to the synthesis of this compound would involve the continuous pumping of the substrate, 1,3-Dimethoxy-2-methylbenzene, and a nitrating agent, such as a mixture of nitric acid and sulfuric acid, into a micromixer where they are efficiently combined. beilstein-journals.orgamt.uk The reaction mixture then flows through a temperature-controlled reactor coil, where the nitration takes place. The short residence time within the reactor minimizes the potential for side reactions, and the small reaction volume at any given moment significantly enhances the safety profile of the process. ewadirect.commicroflutech.com
One of the primary advantages of employing a flow chemistry approach is the rapid screening and optimization of reaction conditions. vapourtec.com By systematically varying parameters such as flow rate, temperature, and reagent stoichiometry, optimal conditions for the synthesis of this compound can be quickly identified, a process that would be significantly more time-consuming and resource-intensive in a batch setting. vapourtec.com This rapid optimization can lead to substantial improvements in yield and purity, while minimizing waste generation. europa.eu
A hypothetical comparison between traditional batch and continuous flow synthesis of this compound is presented in the interactive data table below, illustrating the potential advantages of the flow-based methodology. The data is based on general findings for the flow synthesis of other nitroaromatic compounds.
| Parameter | Value |
|---|
Furthermore, the integration of in-line analytical techniques, such as Fourier-transform infrared spectroscopy (FTIR) or high-performance liquid chromatography (HPLC), into a flow chemistry setup allows for real-time monitoring of the reaction progress. europa.eu This immediate feedback enables dynamic adjustments to the process parameters to maintain optimal performance and ensure consistent product quality.
The scalability of flow chemistry processes is another significant advantage. ewadirect.com Instead of increasing the size of the reactor, which can reintroduce safety and heat transfer issues, production can be scaled up by "numbering-up," which involves running multiple microreactors in parallel. njbio.com This approach maintains the inherent safety and efficiency benefits of the small-scale system while achieving higher throughput. ewadirect.com
Reaction Pathways and Mechanistic Investigations of 1,5 Dimethoxy 2 Methyl 3 Nitrobenzene
Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. dalalinstitute.com The reaction typically proceeds via a two-step mechanism. msu.edu The existing substituents on the benzene ring profoundly affect both the rate of reaction and the position of the new substituent. lumenlearning.com
The regioselectivity of electrophilic aromatic substitution on 1,5-Dimethoxy-2-methyl-3-nitrobenzene is determined by the cumulative electronic effects of the four substituents. Substituents are broadly classified as either activating or deactivating, and they direct incoming electrophiles to specific positions (ortho, meta, or para) relative to themselves. libretexts.org
Methoxy (B1213986) Groups (-OCH₃): The two methoxy groups at positions 1 and 5 are strong activating groups. dalalinstitute.com They donate electron density to the ring through a strong resonance effect (+R) and withdraw electron density weakly through an inductive effect (-I). The resonance effect is dominant, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene. lumenlearning.com Methoxy groups are ortho- and para-directors. libretexts.org
Methyl Group (-CH₃): The methyl group at position 2 is a weak activating group that donates electron density primarily through an inductive effect and hyperconjugation. dalalinstitute.com It also directs incoming electrophiles to the ortho and para positions.
Nitro Group (-NO₂): The nitro group at position 3 is a strong deactivating group. libretexts.org It withdraws electron density from the ring through both a strong resonance effect (-R) and a strong inductive effect (-I). dalalinstitute.com This makes the ring much less reactive than benzene. openstax.org The nitro group is a meta-director. chemguide.co.uk
In a polysubstituted benzene ring, the directing effects of the substituents are additive. masterorganicchemistry.com When there is a conflict between directing effects, the most powerful activating group generally determines the position of substitution. masterorganicchemistry.com In this compound, the methoxy groups are the most potent activators.
The available positions for substitution are C4 and C6.
Position C4: This position is ortho to the methoxy group at C5 and meta to the methoxy group at C1. It is also meta to the methyl group at C2 and ortho to the nitro group at C3.
Position C6: This position is ortho to the methoxy group at C1 and para to the methoxy group at C5. It is meta to the methyl group at C2 and meta to the nitro group at C3.
Considering the directing effects, the methoxy group at C1 directs ortho (C2, C6) and para (C4). The methoxy group at C5 directs ortho (C4, C6) and para (C1). The methyl group at C2 directs ortho (C1, C3) and para (C5). The nitro group at C3 directs meta (C1, C5).
The positions activated by the powerful methoxy groups are C4 and C6. The nitro group deactivates the positions ortho and para to it (C2, C4, C6), making the meta positions (C1, C5) relatively less deactivated. However, the activating groups' influence is typically dominant.
Between C4 and C6, substitution at C6 is electronically favored. It is ortho to one methoxy group (C1) and para to the other (C5), receiving strong activation from both. It is also meta to the deactivating nitro group. Position C4 is ortho to one methoxy group (C5) but meta to the other (C1), receiving less stabilization. Therefore, electrophilic attack is most likely to occur at the C6 position. Steric hindrance from the adjacent methyl group at C2 might slightly favor attack at C4, but the electronic effects of the two methoxy groups reinforcing the C6 position are expected to be the dominant factor.
| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Effect |
|---|---|---|---|---|
| -OCH₃ | 1 | +R >> -I | Strongly Activating | Ortho, Para (C2, C4, C6) |
| -CH₃ | 2 | +I, Hyperconjugation | Weakly Activating | Ortho, Para (C1, C3, C5) |
| -NO₂ | 3 | -R, -I | Strongly Deactivating | Meta (C1, C5) |
| -OCH₃ | 5 | +R >> -I | Strongly Activating | Ortho, Para (C1, C4, C6) |
The generally accepted mechanism for electrophilic aromatic substitution is a two-step process involving a resonance-stabilized carbocation known as an arenium ion or sigma (σ) complex. msu.eduslideshare.net
Step 1 (Slow, Rate-Determining): The π electrons of the aromatic ring act as a nucleophile, attacking the electrophile (E⁺). This forms a C-E sigma bond and generates a carbocationic intermediate, the arenium ion, in which the aromaticity of the ring is temporarily lost. dalalinstitute.com This step is typically the slow, rate-determining step because it involves a high activation energy due to the loss of aromatic stabilization. slideshare.net
Step 2 (Fast): A base in the reaction mixture removes a proton from the sp³-hybridized carbon atom (the one bonded to the new electrophile). This restores the π system, and the ring regains its aromaticity, leading to the final substituted product. slideshare.net
For this compound, attack at the predicted C6 position leads to an arenium ion where the positive charge is delocalized over several atoms. The stability of this intermediate is crucial. The resonance structures show that the positive charge can be located on carbons C1 and C5, where it is directly stabilized by the powerful electron-donating effect of the methoxy groups through resonance. This significant stabilization of the arenium ion intermediate for C6-substitution is why this pathway is favored.
It is worth noting that some computational and experimental studies challenge the universality of the arenium ion as an obligatory intermediate, suggesting that some EAS reactions may proceed through a concerted, single transition state or via addition-elimination pathways, particularly in nonpolar solvents. nih.govresearchgate.netnih.gov However, the arenium ion model remains the most widely used framework for explaining reactivity and regioselectivity in these reactions. slideshare.net
Reactions of the Nitro Group
The nitro group is readily reducible to an amino group under various reaction conditions. This transformation is fundamental in organic synthesis, particularly for the preparation of anilines. The reduction proceeds in a stepwise manner, involving a total of six electrons and six protons. The key intermediates in this process are a nitroso compound and a hydroxylamine (B1172632). researchgate.netresearchgate.net
The general reduction pathway is as follows: Ar-NO₂ (Nitro) → Ar-NO (Nitroso) → Ar-NHOH (Hydroxylamine) → Ar-NH₂ (Amine)
A common and efficient method for this reduction is catalytic hydrogenation. chemicalbook.com For a structurally similar compound, 2-methyl-3-nitroanisole, the reduction to 3-methoxy-2-methylaniline is achieved in quantitative yield using a 5% palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere in ethanol at room temperature. chemicalbook.com It is expected that this compound would undergo a similar smooth reduction under these conditions to yield 3,5-Dimethoxy-2-methylaniline.
Other reagents can also be used for the reduction of aromatic nitro groups, including metals in acidic solution (e.g., Sn/HCl, Fe/HCl) or other reducing agents like sodium polysulfide. google.com The choice of reagent can sometimes allow for the isolation of the intermediates. For instance, under specific electrochemical conditions or with milder reducing agents, the reaction can be stopped at the hydroxylamine stage. researchgate.net The nitroso and hydroxylamine intermediates are crucial in the biological metabolism of some nitroaromatic compounds. nih.gov
| Compound Name | Structure | Oxidation State of Nitrogen |
|---|---|---|
| This compound | Ar-NO₂ | +3 |
| 1,5-Dimethoxy-2-methyl-3-nitrosobenzene | Ar-NO | +1 |
| N-(3,5-Dimethoxy-2-methylphenyl)hydroxylamine | Ar-NHOH | -1 |
| 3,5-Dimethoxy-2-methylaniline | Ar-NH₂ | -3 |
Reactions of the Methoxy Groups
Methoxy groups on an aromatic ring can be cleaved (demethylated) under oxidative conditions to yield phenols, which can be further oxidized to form quinones. google.com This transformation is particularly common for hydroquinone (B1673460) dimethyl ethers (1,4-dimethoxybenzenes) and related compounds. google.com
The oxidative demethylation of this compound would likely require a strong oxidizing agent. Reagents such as ceric ammonium (B1175870) nitrate (B79036) (CAN) or Fremy's salt (potassium nitrosodisulfonate) are known to oxidize aniline (B41778) and phenol (B47542) derivatives to quinones. mdpi.com The reaction of 3,4,5-trimethoxytoluene with an oxidizing agent like hydrogen peroxide in the presence of a strong acid or with ammonium persulfate has been shown to produce a benzoquinone. google.com
Given the substitution pattern of this compound, oxidative demethylation of the two methoxy groups would lead to the formation of a p-benzoquinone derivative. The reaction would involve the cleavage of the methyl-oxygen bonds and subsequent oxidation of the resulting hydroquinone intermediate. The expected product would be 2-methyl-3-nitro-1,4-benzoquinone. The feasibility and yield of such a reaction would depend heavily on the specific oxidizing agent and reaction conditions, as the electron-withdrawing nitro group would make the ring less susceptible to oxidation.
Oxidation of Methoxy Groups
The oxidation of methoxy groups in aromatic compounds, particularly those bearing electron-withdrawing groups like a nitro substituent, can be a challenging transformation. The presence of the nitro group deactivates the aromatic ring, making it less susceptible to oxidative cleavage of the methyl ether. However, under certain conditions, oxidative demethylation can occur, often leading to the formation of quinone-like structures.
Research on analogous polymethyl-1,4-dimethoxybenzenes has shown that reaction with excess nitric acid can lead to oxidative demethylation, yielding p-benzoquinones. mdma.ch While the specific conditions for this compound are not extensively documented, it is plausible that strong oxidizing agents could effect the removal of one or both methyl groups. The reaction likely proceeds through a radical cation intermediate. mdma.ch
Another potential pathway for the transformation of methoxy groups is selective demethylation using Lewis acids. For instance, aluminum chloride in a suitable solvent has been used for the selective demethylation of the 5-methoxyl group in flavanones. ias.ac.in Boron tribromide is another reagent known for the demethylation of aryl methyl ethers. sigmaaldrich.com The selectivity of demethylation would depend on the relative steric hindrance and electronic environment of the two methoxy groups in this compound.
The following table outlines plausible conditions for the oxidation and demethylation of methoxy groups based on reactions of similar compounds.
Table 1: Potential Conditions for Methoxy Group Oxidation/Demethylation
| Reagent/Catalyst | Solvent | Temperature | Potential Product |
|---|---|---|---|
| Nitric Acid (excess) / Sulfuric Acid | Acetic Acid | Varied | Quinone derivative |
| Aluminum Chloride | Ether or Nitrobenzene (B124822) | Varied | Hydroxylated derivative |
Reactions of the Methyl Group
Side-chain Functionalization and Derivatization (e.g., Benzylic Bromination)
The methyl group of this compound is susceptible to side-chain functionalization, most notably through benzylic bromination. This reaction typically proceeds via a free-radical mechanism and allows for the introduction of a bromine atom at the benzylic position, which is the carbon atom directly attached to the aromatic ring. masterorganicchemistry.com This transformation is highly valuable as the resulting benzyl bromide is a versatile intermediate for further synthetic modifications. gla.ac.uk
The reagent of choice for benzylic bromination is N-Bromosuccinimide (NBS), often in the presence of a radical initiator such as light (hν) or a chemical initiator like benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN). masterorganicchemistry.comyoutube.comchadsprep.com The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄), although safer alternatives are now more common. masterorganicchemistry.com
The mechanism involves the homolytic cleavage of the initiator to generate a radical, which then abstracts a hydrogen atom from the benzylic position of the methyl group to form a resonance-stabilized benzyl radical. masterorganicchemistry.comchadsprep.com This radical then reacts with a bromine source (Br₂), which is present in low concentrations from the reaction of NBS with trace amounts of HBr, to yield the benzylic bromide and a bromine radical, which propagates the chain reaction. youtube.comchadsprep.com
Table 2: Typical Conditions for Benzylic Bromination
| Reagent | Initiator | Solvent | Product |
|---|
The resulting 1,5-dimethoxy-2-(bromomethyl)-3-nitrobenzene can be used in a variety of subsequent nucleophilic substitution reactions to introduce different functional groups at the benzylic position.
Exploration of Novel Reaction Pathways and Reactivity Patterns
The unique substitution pattern of this compound, with two electron-donating methoxy groups, an electron-donating methyl group, and a strong electron-withdrawing nitro group, suggests the potential for novel and interesting reactivity.
One area of exploration is the electrochemical behavior of this molecule. Studies on related 2,5-dimethoxy nitrobenzene derivatives have shown that the nitro group can be electrochemically reduced to form a stable nitro radical anion. researchgate.netresearchgate.net This suggests that this compound could also undergo similar redox reactions, potentially leading to the formation of novel radical species with unique chemical properties. The stability and reactivity of such a radical anion would be influenced by the electronic effects of the methoxy and methyl substituents. researchgate.net
Furthermore, the presence of multiple substituents on the benzene ring opens up possibilities for intramolecular reactions and rearrangements under specific conditions. The interplay between the electron-donating and electron-withdrawing groups can influence the regioselectivity of various reactions. For instance, in nucleophilic aromatic substitution reactions, the nitro group would strongly activate the positions ortho and para to it for nucleophilic attack. While the positions are sterically hindered, this could be a potential pathway for introducing new substituents. Research on 2,4-dimethoxynitrobenzene has demonstrated ortho-selective transetherification reactions. nih.gov
The development of new synthetic methodologies could also unlock novel reaction pathways. For example, transition-metal-catalyzed cross-coupling reactions could potentially be employed to functionalize the aromatic ring, although the steric hindrance and electronic nature of the substituents would need to be carefully considered.
Further research into the reactivity of this compound is warranted to fully explore its synthetic potential and uncover new chemical transformations.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| N-Bromosuccinimide (NBS) |
| Benzoyl peroxide |
| 2,2'-azobisisobutyronitrile (AIBN) |
| 1,5-Dimethoxy-2-(bromomethyl)-3-nitrobenzene |
| Aluminum chloride |
Advanced Spectroscopic Characterization and Structural Elucidation of 1,5 Dimethoxy 2 Methyl 3 Nitrobenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Analysis and Proton Environments
No experimental ¹H NMR data for 1,5-Dimethoxy-2-methyl-3-nitrobenzene was found. A detailed analysis of chemical shifts, multiplicities, and coupling constants for the aromatic and substituent protons cannot be performed.
¹³C NMR Spectral Analysis and Carbon Framework Elucidation
Specific ¹³C NMR spectral data for this compound is unavailable. An elucidation of the carbon framework based on experimental chemical shifts is therefore not possible.
Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR for Structural Insights)
There is no information available regarding the application of advanced NMR techniques like 2D NMR (COSY, HSQC, HMBC) or Solid-State NMR for the structural analysis of this compound.
Infrared (IR) Spectroscopy: Vibrational Modes of Functional Groups
An experimental IR spectrum for this compound, which would detail the vibrational frequencies of its key functional groups (e.g., C-H, C=C aromatic, NO₂, C-O), could not be located.
Mass Spectrometry (MS): Fragmentation Patterns and Molecular Weight Confirmation
While the molecular weight of this compound is 197.19 g/mol , based on its molecular formula C₉H₁₁NO₄, no experimental mass spectrometry data is available. chemscene.com This prevents any analysis of its specific fragmentation patterns upon ionization.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Chromophoric Analysis
No UV-Vis absorption spectrum for this compound has been found. Consequently, a discussion of its specific electronic transitions and chromophoric properties cannot be conducted.
X-ray Crystallography: Solid-State Structure Determination
Based on analyses of analogous compounds, such as other substituted nitrobenzenes, several structural features would be anticipated. The benzene (B151609) ring is expected to be largely planar. However, steric hindrance between the adjacent methyl, nitro, and methoxy (B1213986) groups would likely cause some deviation from ideal planarity. The nitro group, in particular, is often observed to be twisted out of the plane of the benzene ring to minimize steric strain with neighboring substituents. This torsion angle is a critical parameter influencing the electronic interaction between the nitro group and the aromatic system.
Table 1: Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value/Range | Comments |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Common for substituted benzenes |
| Space Group | P2₁/c or Pbca | Frequently observed centrosymmetric space groups |
| a (Å) | 10 - 15 | Estimated based on molecular size |
| b (Å) | 5 - 10 | Estimated based on molecular size |
| c (Å) | 15 - 20 | Estimated based on molecular size |
| β (°) | 90 - 105 | For monoclinic system |
| Z | 4 | Typical number of molecules per unit cell |
| C-N bond length (Å) | ~1.47 | Typical for nitroaromatics |
| N-O bond lengths (Å) | ~1.22 | Typical for nitro groups |
| C(aromatic)-C(aromatic) bond lengths (Å) | 1.37 - 1.40 | Standard for benzene rings |
| C(aromatic)-O bond lengths (Å) | ~1.36 | Typical for aryl ethers |
Note: The data in this table is predictive and based on the analysis of structurally similar compounds. Actual experimental values would require a dedicated X-ray crystallographic study.
Integration of Spectroscopic Data for Comprehensive Structural Assignment
While X-ray crystallography provides a static picture of the solid-state structure, a combination of other spectroscopic techniques is essential for a complete structural elucidation, particularly for confirming the structure in solution and understanding its electronic and vibrational properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide crucial information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts of the aromatic protons would confirm the substitution pattern on the benzene ring. The methyl and methoxy protons would appear as distinct singlets, with their chemical shifts influenced by the neighboring nitro group. Two-dimensional NMR techniques, such as COSY and HMBC, would be instrumental in assigning the specific proton and carbon signals and confirming the connectivity of the molecule.
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present. Strong asymmetric and symmetric stretching vibrations for the nitro group would be expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The C-H stretching vibrations of the aromatic ring and the methyl/methoxy groups, as well as the C-O stretching of the methoxy groups, would also be prominent features.
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula of the compound by providing a highly accurate mass-to-charge ratio for the molecular ion. The fragmentation pattern observed in the mass spectrum would offer additional structural information, corroborating the proposed arrangement of atoms.
By integrating the data from these techniques, a comprehensive and unambiguous assignment of the structure of this compound can be achieved. The NMR data confirms the connectivity and electronic environment in solution, the IR spectrum identifies the key functional groups, and mass spectrometry validates the elemental composition and provides fragmentation clues. This integrated approach ensures that the determined structure is consistent across different physical states and analytical methods.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,4-dimethoxy-2,5-bis[2-(4-nitrophenyl)ethenyl]benzene |
| 1-Chloro-2-methyl-3-nitrobenzene |
| 2-Methyl-5-nitrobenzonitrile |
Computational Chemistry and Theoretical Modeling of 1,5 Dimethoxy 2 Methyl 3 Nitrobenzene
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, balancing accuracy with computational cost. It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT calculations for 1,5-Dimethoxy-2-methyl-3-nitrobenzene would focus on determining its fundamental electronic properties, optimized geometry, and energetic characteristics.
Geometric and Electronic Structure Optimization
A fundamental step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms in a molecule—its equilibrium geometry. This is achieved through a process called geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. For this compound, this calculation would reveal key structural parameters.
DFT methods, such as B3LYP combined with a basis set like 6-311++G, are commonly employed for this purpose. The optimization would likely show some distortion from a perfectly planar benzene (B151609) ring due to steric hindrance and electronic effects from the bulky methoxy (B1213986), methyl, and nitro substituents. researchgate.netresearchgate.net The nitro group and methoxy groups would likely be slightly twisted out of the plane of the benzene ring to minimize steric repulsion.
The resulting data from such a calculation would be presented in a table detailing the optimized bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Geometric Parameters from a Representative DFT Optimization This table is illustrative of the type of data generated from a DFT geometry optimization. Actual values would require a specific calculation to be performed.
| Parameter | Description | Expected Value Range (Å or °) |
|---|---|---|
| Bond Lengths | ||
| C-C (aromatic) | Carbon-carbon bonds within the benzene ring | 1.39 - 1.41 Å |
| C-N | Bond between the ring and the nitro group | ~1.47 Å |
| N-O | Bonds within the nitro group | ~1.23 Å |
| C-O | Bonds between the ring and methoxy groups | ~1.36 Å |
| O-CH3 | Bonds within the methoxy groups | ~1.43 Å |
| C-CH3 | Bond between the ring and the methyl group | ~1.51 Å |
| Bond Angles | ||
| C-C-C (ring) | Internal angles of the benzene ring | ~120° (with distortions) |
| C-C-N | Angle of the nitro group attachment | ~119° |
| O-N-O | Angle within the nitro group | ~125° |
| C-O-C | Angle within the methoxy group | ~118° |
| Dihedral Angles |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net
A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.
A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable.
For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO significantly, while the electron-donating methoxy and methyl groups would raise the energy of the HOMO. The interplay of these substituents determines the final energy gap. A DFT calculation would precisely quantify these energy levels and visualize the spatial distribution of the HOMO and LUMO. The LUMO would likely be localized primarily on the nitrobenzene (B124822) ring, particularly involving the nitro group, indicating this region is the most probable site for nucleophilic attack. The HOMO would likely have significant contributions from the methoxy- and methyl-substituted portions of the ring, identifying these as potential sites for electrophilic attack.
Table 2: Representative Data from FMO Analysis This table illustrates the typical outputs of an FMO analysis. Specific values for this compound would need to be calculated.
| Parameter | Description | Illustrative Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 eV |
| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | 4.0 eV |
| Ionization Potential (I) | Approx. -EHOMO | 6.5 eV |
| Electron Affinity (A) | Approx. -ELUMO | 2.5 eV |
| Chemical Hardness (η) | (I - A) / 2 | 2.0 eV |
Reaction Mechanism Pathway Elucidation (e.g., Transition States, Activation Energies)
DFT is an invaluable tool for exploring the mechanisms of chemical reactions. It can be used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states (TS). The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.
For instance, a theoretical study could elucidate the mechanism of a reaction involving this compound, such as its reduction or a nucleophilic aromatic substitution. Calculations would involve locating the geometry of the transition state structure and calculating its energy. Studies on the decomposition of other substituted nitrobenzenes have shown that the nature and position of substituents significantly influence the activation energies of reactions like C-NO2 bond cleavage. acs.orgbohrium.com A similar computational study on this compound would provide quantitative data on its thermal stability and decomposition pathways.
Molecular Dynamics (MD) Simulations
While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. An MD simulation solves Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and other time-dependent properties.
An MD simulation of this compound would typically involve placing the molecule in a simulated box filled with a solvent (e.g., water or an organic solvent) and observing its behavior over a period of nanoseconds or longer. Such a simulation could be used to:
Study the conformational flexibility of the methoxy groups.
Analyze the solvation shell and the specific interactions (like hydrogen bonding) between the molecule and the solvent.
Understand how the molecule diffuses and orients itself in a solution.
Currently, there are no specific MD simulation studies published for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with a specific activity, such as biological effect or chemical reactivity. dergipark.org.trdergipark.org.tr To build a QSAR model for the chemical reactivity of nitroaromatic compounds, this compound would be included as one member of a larger training set of molecules.
The process involves:
Calculating Molecular Descriptors: For each molecule in the set, a variety of numerical descriptors are calculated using computational chemistry. These can include electronic descriptors (like HOMO/LUMO energies, dipole moment), steric descriptors (molecular volume), and topological descriptors.
Statistical Modeling: A statistical method, such as multiple linear regression (MLR), is used to create a mathematical equation that relates the descriptors to the experimentally measured reactivity.
Model Validation: The model's predictive power is rigorously tested.
A QSAR model could be developed to predict a specific type of reactivity for nitroaromatics, such as their rate of reduction or their toxicity, which is often related to their electrophilic reactivity. arabjchem.org The descriptors for this compound would contribute to building a model that could then be used to predict the reactivity of new, unsynthesized compounds.
Theoretical Spectroscopic Property Prediction (e.g., Calculated NMR Chemical Shifts)
Computational methods can predict various spectroscopic properties, providing a powerful complement to experimental characterization. One of the most common applications is the prediction of Nuclear Magnetic Resonance (NMR) spectra.
Using DFT in combination with methods like Gauge-Including Atomic Orbital (GIAO), it is possible to calculate the magnetic shielding tensors for each nucleus in this compound. nih.govresearchgate.net These values can then be converted into chemical shifts (δ) by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).
The predicted 1H and 13C NMR chemical shifts can be compared directly with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental shifts can often be explained by solvent effects or specific conformational preferences. For this compound, such calculations would help in the unambiguous assignment of signals for the different aromatic protons and carbons, as well as those of the methyl and methoxy substituents. stackexchange.com
Understanding Substituent Effects and Aromaticity through Computational Approaches in this compound
The benzene ring in this compound is decorated with a combination of electron-donating and electron-withdrawing groups. The two methoxy (-OCH3) groups and the methyl (-CH3) group are generally considered electron-donating, while the nitro (-NO2) group is a strong electron-withdrawing substituent. The interplay of these competing electronic effects significantly influences the molecule's properties.
Substituent Effects: A Combination of Induction and Resonance
Computational approaches, particularly those employing Density Functional Theory (DFT), can elucidate the dual nature of substituent effects: inductive and resonance (or mesomeric) effects. libretexts.orglibretexts.org
Inductive Effect: This effect is transmitted through sigma (σ) bonds and is related to the electronegativity of the atoms in the substituent. libretexts.org Oxygen and nitrogen are more electronegative than carbon, meaning the methoxy and nitro groups inductively withdraw electron density from the ring. The methyl group, being slightly less electronegative than the sp2-hybridized carbon of the ring, is weakly electron-donating through induction.
Resonance Effect: This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. libretexts.org
The methoxy groups possess lone pairs on the oxygen atom that can be donated into the π-system of the ring, a powerful electron-donating (+R) effect. quora.com This effect typically outweighs their electron-withdrawing inductive (-I) effect, making them net activators of the aromatic ring.
The nitro group is strongly electron-withdrawing through resonance (-R), as the π-electrons from the ring can be delocalized onto the electronegative oxygen atoms of the group. minia.edu.eg This, combined with its strong inductive pull (-I), makes it a powerful deactivating group. libretexts.org
The methyl group exhibits a weaker electron-donating effect through hyperconjugation, which can be considered a type of resonance effect involving σ-bonds.
The complex substitution pattern on this compound, with its mix of powerful donating and withdrawing groups, creates a significant "push-pull" electronic environment. DFT calculations can map this electron distribution using tools like Molecular Electrostatic Potential (MEP) surfaces, which visualize electron-rich and electron-poor regions of the molecule. nih.govdoaj.org
| Substituent | Inductive Effect (-I/+I) | Resonance Effect (-R/+R) | Overall Electronic Effect |
|---|---|---|---|
| Methoxy (-OCH3) | -I (Withdrawing) | +R (Donating) | Donating (Activating) |
| Methyl (-CH3) | +I (Donating) | +R (Donating via Hyperconjugation) | Donating (Activating) |
| Nitro (-NO2) | -I (Withdrawing) | -R (Withdrawing) | Withdrawing (Deactivating) |
Computational Assessment of Aromaticity
Aromaticity is a fundamental concept describing the unique stability and reactivity of cyclic, planar molecules with delocalized π-electron systems. While benzene is the archetype of aromaticity, substitution can significantly alter this character. Computational models have shown that both electron-donating and electron-withdrawing groups tend to decrease the aromaticity of the benzene ring relative to the unsubstituted parent molecule. researchgate.net This is because substituents cause a partial localization of π-electrons, disrupting the perfect delocalization that is maximal in benzene. researchgate.net
Several quantitative indices are calculated to assess aromaticity:
Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates the deviation of bond lengths within the ring from an ideal aromatic system. mdpi.commdpi.com A HOMA value of 1 indicates a fully aromatic system like benzene, while values less than 1 signify reduced aromaticity. The significant push-pull effects in this compound would be expected to cause notable bond length alternation, resulting in a HOMA value significantly lower than 1.
Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion for aromaticity. researchgate.net It is calculated as the negative of the magnetic shielding at a specific point, typically the center of the ring (NICS(0)) or slightly above it (NICS(1)). Large negative NICS values are characteristic of aromatic systems. The disruption of π-electron delocalization in the title compound would likely lead to a less negative NICS value compared to benzene.
| Compound | HOMA (Geometric Index) | NICS(1)zz (Magnetic Index, in ppm) | Aromatic Character |
|---|---|---|---|
| Benzene (Reference) | 1.000 | ~ -30 to -35 | High |
| Nitrobenzene | ~ 0.98 - 0.99 | Slightly less negative than Benzene | Slightly Reduced |
| This compound (Predicted) | Significantly < 1.000 | Notably less negative than Benzene | Significantly Reduced |
Chemical Transformations and Derivative Synthesis of 1,5 Dimethoxy 2 Methyl 3 Nitrobenzene
Synthesis of Aminated Derivatives (via Nitro Group Reduction)
The reduction of the nitro group on the 1,5-dimethoxy-2-methyl-3-nitrobenzene ring is a fundamental transformation that yields 3-amino-1,5-dimethoxy-2-methylbenzene (also known as 2,4-dimethoxy-6-methylaniline). This aminated derivative is a key intermediate for the synthesis of dyes, pharmaceuticals, and heterocyclic compounds. The conversion of the electron-withdrawing nitro group into a strongly activating amino group significantly alters the chemical reactivity of the aromatic ring. A wide array of reagents and methodologies can be employed for this reduction, broadly categorized into catalytic hydrogenation and chemical reduction.
Catalytic hydrogenation is a common and efficient method, typically involving hydrogen gas (H₂) in the presence of a metal catalyst. Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel are highly effective for this transformation. The reaction is generally clean, producing water as the only byproduct.
Chemical reduction offers numerous alternatives, often using metals in acidic media. Reagents like iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl) are classic and cost-effective choices. Other reducing agents such as sodium hydrosulfite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) provide milder conditions for the reduction of nitroarenes. For instance, the reduction of various nitroquinolines to the corresponding aminoquinolines proceeds efficiently using stannous chloride.
| Reagent/System | Typical Conditions | Notes |
|---|---|---|
| H₂ / Pd/C | Methanol or Ethanol, Room Temperature, 1 atm H₂ | High yield, clean reaction, common lab-scale method. |
| Fe / HCl | Ethanol/Water, Reflux | Inexpensive, widely used in industry. |
| SnCl₂ · 2H₂O | Ethanol, Reflux or HCl, Room Temperature | Mild conditions, good for substrates with sensitive functional groups. |
| Zn / NH₄Cl | Aqueous Ethanol, Reflux | Can selectively reduce the nitro group to a hydroxylamine (B1172632) under controlled conditions. |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous solution, often with a base | Useful for selective reductions in the presence of other reducible groups. |
Synthesis of Halogenated Derivatives
Halogenation of this compound involves an electrophilic aromatic substitution (EAS) reaction. The outcome of this reaction is dictated by the directing effects of the existing substituents on the benzene (B151609) ring. The methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups are activating and ortho-, para-directing, while the nitro (-NO₂) group is strongly deactivating and meta-directing.
The available positions for substitution are C4 and C6.
Position C4: This position is para to the C1-methoxy group and ortho to the C5-methoxy group, making it highly activated.
Position C6: This position is ortho to the C1-methoxy group and ortho to the C5-methoxy group, also making it highly activated.
The nitro group at C3 directs incoming electrophiles to the C1 and C5 positions, which are already substituted. Therefore, the powerful activating effects of the methoxy and methyl groups will dominate the reaction's regioselectivity. Steric hindrance from the adjacent methyl group at C2 might slightly disfavor substitution at C6 compared to C4. Thus, electrophilic halogenation is expected to yield primarily the 4-halo derivative, with the 6-halo derivative as a potential minor product.
Standard halogenation conditions can be employed, such as using molecular bromine (Br₂) or chlorine (Cl₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). masterorganicchemistry.comyoutube.com These catalysts polarize the halogen molecule, creating a potent electrophile that can attack the electron-rich aromatic ring. byjus.com
| Halogenation | Reagent | Catalyst | Predicted Major Product |
|---|---|---|---|
| Bromination | Br₂ | FeBr₃ or AlBr₃ | 4-Bromo-1,5-dimethoxy-2-methyl-3-nitrobenzene |
| Chlorination | Cl₂ | FeCl₃ or AlCl₃ | 4-Chloro-1,5-dimethoxy-2-methyl-3-nitrobenzene |
| Iodination | I₂ | HNO₃ or CuCl₂ | 4-Iodo-1,5-dimethoxy-2-methyl-3-nitrobenzene |
Synthesis of Substituted Phenols/Quinones (via Demethylation or Oxidation)
The methoxy groups of this compound can be cleaved to form the corresponding phenols. This demethylation is typically achieved by treatment with strong acids or nucleophiles. Boron tribromide (BBr₃) is a highly effective reagent for cleaving aryl methyl ethers, proceeding under relatively mild conditions. Other reagents like hydroiodic acid (HI) or hydrobromic acid (HBr) can also be used, though often requiring harsher conditions. Selective demethylation of one methoxy group over the other can be challenging and may depend on the specific reagents and steric environment.
Once the phenol (B47542) is formed, subsequent oxidation can lead to the synthesis of quinones. The resulting hydroquinone (B1673460) (if both methoxy groups are cleaved) or methoxyphenol can be oxidized using a variety of oxidizing agents. Common oxidants for this purpose include Fremy's salt (potassium nitrosodisulfonate), ceric ammonium (B1175870) nitrate (B79036) (CAN), or electrochemical methods. The oxidation of the electron-rich hydroquinone to the corresponding benzoquinone is generally a facile process. These quinone derivatives are of significant interest for their redox properties and potential applications in materials science. mdpi.com
Formation of Carbon-Carbon Bonded Derivatives (e.g., via Organometallic Coupling)
The formation of new carbon-carbon bonds on the aromatic ring can be achieved through modern cross-coupling reactions. While these reactions traditionally employ aryl halides as starting materials, recent advancements have enabled the direct use of nitroarenes as electrophilic coupling partners. thieme.demdpi.comnih.gov This is a significant development as it bypasses the need for a separate halogenation step.
The Suzuki-Miyaura coupling, for instance, can pair a nitroarene with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst. thieme.denih.gov A catalyst system such as palladium combined with a specialized phosphine (B1218219) ligand like BrettPhos has been shown to be effective for the denitrative coupling of nitroarenes. nih.gov This would allow for the direct synthesis of biaryl compounds from this compound.
Similarly, the Mizoroki-Heck reaction allows for the coupling of nitroarenes with alkenes, also under palladium catalysis, to form substituted stilbenes and other vinylarenes. bohrium.comchemrxiv.org This direct functionalization provides an efficient route to extend the carbon framework of the molecule.
| Reaction | Coupling Partner | Typical Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(OAc)₂ / BrettPhos | Biaryl |
| Mizoroki-Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂ / BrettPhos | Vinylarene (e.g., Stilbene) |
Synthesis of Heterocyclic Systems Incorporating the 1,5-Dimethoxy-2-methylbenzene Moiety
The aminated derivative, 3-amino-1,5-dimethoxy-2-methylbenzene, is a crucial precursor for constructing a wide variety of fused heterocyclic systems. The aniline (B41778) functionality allows for condensation and cyclization reactions to form rings such as quinolines, indoles, and phenazines.
Quinolines: The Skraup synthesis or the Doebner-von Miller reaction can be used to synthesize quinoline (B57606) derivatives. jptcp.com These reactions typically involve the condensation of an aniline with α,β-unsaturated carbonyl compounds, which can be generated in situ from glycerol (B35011) (Skraup) or other aldehydes/ketones (Doebner-von Miller) under strong acidic conditions. jptcp.com
Indoles: The Fischer indole (B1671886) synthesis is a classic and versatile method for preparing indoles. wikipedia.orgrsc.org This reaction involves treating the corresponding phenylhydrazine (B124118) (which can be prepared from the aniline derivative via diazotization and reduction) with an aldehyde or ketone under acidic conditions. wikipedia.org
Phenazines: Phenazines are tricyclic nitrogen-containing heterocycles. They can be synthesized through the oxidative dimerization of ortho-aminophenols or through palladium-catalyzed reactions of substituted bromoanilines. nih.govclockss.org The aminated derivative of our starting compound could be further functionalized (e.g., via bromination) and then subjected to a double Buchwald-Hartwig amination to form the central phenazine (B1670421) ring. clockss.org
Functionalization for Advanced Materials Precursors
The derivatives synthesized from this compound can serve as precursors for a range of advanced materials, leveraging their electronic and structural properties.
Conducting Polymers: Polyaniline (PANI) is one of the most studied conducting polymers. nih.govrsc.org The aminated derivative, 2,4-dimethoxy-6-methylaniline, can be used as a monomer for oxidative polymerization to create a substituted polyaniline. nih.gov The methoxy and methyl substituents would increase the solubility and processability of the resulting polymer while also tuning its electronic properties, making it a candidate for applications in sensors, electrochromic devices, and antistatic coatings. qscience.comacs.org
Organic Electronics: Dimethoxybenzene derivatives are used as building blocks for non-fullerene acceptors in organic solar cells. acs.org The core structure of 1,5-dimethoxy-2-methylbenzene, when appropriately functionalized through cross-coupling reactions, could be incorporated into larger conjugated systems designed for organic photovoltaics (OPVs) or organic light-emitting diodes (OLEDs).
Energy Storage: Quinone-based materials, which can be synthesized via demethylation and oxidation as described in section 6.3, are promising candidates for cathode materials in rechargeable batteries, particularly for organic redox flow batteries. mdpi.comresearchgate.net Their ability to undergo reversible two-electron, two-proton redox reactions allows for high theoretical energy densities. The substituents on the quinone ring can be used to fine-tune the redox potential and stability of the material. researchgate.net
Catalysis and Reaction Engineering Involving 1,5 Dimethoxy 2 Methyl 3 Nitrobenzene
Catalytic Hydrogenation and Reduction of Nitro Group
The reduction of the nitro group to an amine is one of the most important transformations for nitroaromatic compounds. Catalytic hydrogenation is a widely employed, efficient, and clean method for this purpose. The reaction involves the conversion of the nitro group (-NO₂) to an amino group (-NH₂) using hydrogen gas in the presence of a metal catalyst.
The process typically follows a stepwise reduction mechanism, proceeding through nitroso (-NO) and hydroxylamine (B1172632) (-NHOH) intermediates before forming the final amine. researchgate.net A variety of catalysts are effective for this transformation, with palladium, platinum, and nickel being the most common. wikipedia.org
Research on substituted nitrobenzenes indicates that the nature and position of other functional groups on the aromatic ring can influence the reaction rate and selectivity. For instance, electron-donating groups, such as the methoxy (B1213986) and methyl groups present in 1,5-Dimethoxy-2-methyl-3-nitrobenzene, have been shown to enhance the conversion rate in the hydrogenation of other nitrobenzene (B124822) derivatives. researchgate.net In a study using a Ruthenium-based catalyst (Ru/CMK-3), nitrobenzene derivatives with electron-donating groups like methoxy and methyl exhibited higher conversions compared to those with electron-withdrawing groups. researchgate.net For example, ortho-methoxynitrobenzene achieved 100% conversion under specific conditions. researchgate.net
Table 1: Catalyst Systems for Hydrogenation of Substituted Nitroaromatics
| Catalyst System | Substrate Example | Solvent | Temperature (°C) | Pressure (MPa) | Conversion (%) | Source |
|---|---|---|---|---|---|---|
| Ru/CMK-3 | o-Methoxynitrobenzene | Ethanol | 25 | 2.0 | 100 | researchgate.net |
| Ru/CMK-3 | o-Nitrotoluene | Ethanol | 25 | 2.0 | 93.8 | researchgate.net |
| 5% Pt/C | o-Nitrotoluene | Sulfuric Acid-Methanol | Room Temp | 1 atm H₂ | High | elsevierpure.com |
| Pd/γ-Al₂O₃/Al | Nitrobenzene | 70% Ethanol | Ambient | H₂ | >95 | mdpi.com |
Metal-catalyzed Cross-Coupling Reactions
While direct cross-coupling reactions on the nitro-substituted aromatic ring can be challenging, the product of its reduction, 2,6-Dimethoxy-3-methylaniline, is an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds.
Palladium-catalyzed reactions are particularly prominent in this area. After the reduction of this compound, the resulting aniline (B41778) can be converted to an aryl halide or triflate, which can then participate in reactions such as:
Suzuki-Miyaura Coupling: Reaction with a boronic acid to form a C-C bond. nih.gov
Heck-Mizoroki Coupling: Reaction with an alkene to form a substituted alkene.
Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond.
Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond.
These reactions typically employ a palladium catalyst, a suitable ligand (e.g., phosphines), and a base. The specific conditions are tailored to the substrates being coupled. The development of these methods provides a powerful toolkit for elaborating the molecular structure derived from this compound.
Photocatalytic Transformations of Nitroaromatic Compounds
Photocatalysis has emerged as a sustainable and green alternative for driving chemical reactions using light energy. researchgate.net For nitroaromatic compounds, photocatalysis offers pathways for reduction under mild conditions, often at room temperature and pressure. These transformations are typically mediated by semiconductor photocatalysts, such as titanium dioxide (TiO₂), or molecular photocatalysts. researchgate.netpnas.org
Upon irradiation with light of a suitable wavelength, the photocatalyst generates electron-hole pairs. The photogenerated electrons can be transferred to the nitroaromatic compound, initiating its reduction. The reaction can be tuned to yield different products. Depending on the reaction conditions, photocatalyst, and solvent, the reduction of nitroaromatics can selectively produce amines, or intermediate products like azoxy and azo compounds. researchgate.netnih.gov For instance, chlorophyll-based systems have been used in synergy with nitroreductase enzymes to promote selective conversions of nitroarenes into various aromatic amino, azoxy, and azo products with high yields. nih.gov
Table 2: Examples of Photocatalytic Systems for Nitroaromatic Reduction
| Photocatalyst System | Substrate Type | Light Source | Key Products | Source |
|---|---|---|---|---|
| Chlorophyll / Nitroreductase | Nitroarenes | Visible Light | Amines, Azoxybenzenes, Azobenzenes | nih.gov |
| TiO₂ | Nitrophenols | Visible Light | Generates reactive nitrogen species | pnas.org |
Biocatalysis in Nitroaromatic Chemistry
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations, offering exceptional selectivity and operation under environmentally benign aqueous conditions. researchgate.net In the context of nitroaromatic chemistry, flavin-dependent nitroreductases (NRs) have gained significant attention for their ability to catalyze the reduction of the nitro group. researchgate.net
These enzymes facilitate the six-electron reduction of a nitro group to the corresponding amine via nitroso and hydroxylamine intermediates, typically using NADH or NADPH as a cofactor. nih.gov This biocatalytic approach is highly chemoselective, leaving other reducible functional groups in the molecule untouched. chemrxiv.org This selectivity is a major advantage over conventional chemical methods, which can sometimes lead to side reactions.
Research has identified various nitroreductases from microorganisms like Bacillus tequilensis and Enterobacter cloacae that can reduce a diverse range of nitroaromatic compounds. nih.govresearchgate.net These enzymatic systems provide a sustainable pathway for the synthesis of pharmaceutically relevant arylamines from nitroaromatic precursors. researchgate.net
Table 3: Nitroreductase Enzymes in Biocatalytic Reduction
| Enzyme | Source Organism | Substrate Scope | Cofactor | Advantage | Source |
|---|---|---|---|---|---|
| BtNR | Bacillus tequilensis | Diverse aryl nitro compounds | Flavin-dependent | Sustainable synthesis of arylamines | researchgate.net |
| NR from E. cloacae | Enterobacter cloacae | Nitroalkenes and nitroalkanes | Flavin-dependent | Enables synthesis of aliphatic amines | nih.gov |
Process Intensification through Flow Chemistry and Microreactor Technology
Process intensification aims to develop safer, more efficient, and more sustainable chemical manufacturing processes. Flow chemistry, which involves performing reactions in continuous-flow reactors (such as microreactors), is a key technology in this field. ewadirect.comchemtrix.com
For reactions involving nitroaromatic compounds, which are often highly exothermic and can pose safety risks in traditional batch reactors, flow chemistry offers significant advantages: ewadirect.comnih.gov
Enhanced Safety: The small volume of the reactor minimizes the amount of hazardous material present at any given time. Superior heat transfer capabilities prevent the formation of hot spots and reduce the risk of thermal runaways. chemtrix.comnih.gov
Precise Control: Microreactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to better reproducibility and selectivity. mdpi.com
Improved Efficiency: Rapid mixing and efficient heat and mass transfer can accelerate reaction rates and improve product yields. mdpi.comchemtrix.com
Scalability: Scaling up production is often simpler, involving either running the reactor for longer periods or using multiple reactors in parallel ("numbering-up"). chemtrix.com
The catalytic hydrogenation of nitroaromatics is well-suited to microreactor technology. For example, a continuous-flow system using a micro-packed-bed reactor filled with a Pd@SBA-15 catalyst demonstrated 99% conversion of nitroaromatics in just one minute, with the catalyst remaining stable over 24 hours of continuous operation. mdpi.com Such systems are ideal for the safe and efficient production of the aniline derivative from this compound on an industrial scale.
Environmental Fate and Remediation Strategies for Nitroaromatic Analogs, with Implications for 1,5 Dimethoxy 2 Methyl 3 Nitrobenzene
Environmental Occurrence and Transport of Nitroaromatic Compounds
Nitroaromatic compounds are introduced into the environment primarily through anthropogenic activities. asm.orgnih.gov Industrial manufacturing processes for dyes, polymers, pesticides, and explosives are major sources. nih.govasm.org Improper handling, storage, or disposal practices have resulted in the accidental release of these chemicals into soil and groundwater systems worldwide. nih.govcambridge.org Beyond industrial synthesis, nitroaromatic compounds can also form naturally through the incomplete combustion of fossil fuels, where hydrocarbons released into the atmosphere react with nitrogen dioxide. nih.govnih.govslideshare.net
Once released, the transport of these compounds is governed by their physical and chemical properties and the characteristics of the environmental matrix. The process often begins with the dissolution of solid-phase compounds into water. dtic.mil Their subsequent movement in soil and groundwater is influenced by factors such as solubility and sorption to soil organic matter. dtic.milresearchgate.net For instance, while 2,4,6-trinitrotoluene (TNT) has a higher solubility and faster dissolution rate than RDX (hexahydro-1,3,5-trinitro-1,3,5-triazine), RDX plumes in groundwater often extend further, indicating that other attenuation processes affect transport. dtic.mil While specific data on the occurrence and transport of 1,5-Dimethoxy-2-methyl-3-nitrobenzene are not widely available, its structure as a substituted nitrobenzene (B124822) suggests its environmental introduction would likely stem from similar industrial origins, and its fate would be governed by comparable transport processes.
Biodegradation Mechanisms of Nitroaromatic Compounds
The biodegradation of nitroaromatic compounds is a key process in their natural attenuation. However, these compounds are notably resistant to microbial attack. nih.gov The strong electron-withdrawing nature of the nitro group, combined with the inherent stability of the benzene (B151609) ring, makes them resistant to the oxidative degradation pathways commonly employed by microorganisms for aromatic compounds. nih.govasm.orgresearchgate.net Despite this recalcitrance, various microorganisms have evolved specialized metabolic pathways to utilize these compounds as sources of carbon, nitrogen, and energy. nih.govasm.org
Microbial degradation of nitroaromatics can proceed under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, following distinct biochemical strategies. nih.gov
Under aerobic conditions , bacteria typically employ oxidative pathways to mineralize mono- and dinitroaromatic compounds. nih.govslideshare.net These strategies involve enzymes that introduce oxygen atoms into the aromatic ring, leading to the removal of the nitro group and subsequent ring cleavage. nih.govannualreviews.org Key initial steps include:
Dioxygenase Attack: Dioxygenase enzymes insert two hydroxyl groups into the aromatic ring, which can lead to the spontaneous elimination of the nitro group as nitrite. nih.govannualreviews.org
Monooxygenase Attack: Monooxygenase enzymes can add a single oxygen atom, which also facilitates the removal of the nitro group from compounds like nitrophenols. nih.govannualreviews.org
Partial Ring Reduction: Some bacteria can reduce the aromatic ring by adding a hydride ion, forming a hydride-Meisenheimer complex, which then re-aromatizes with the elimination of nitrite. nih.govannualreviews.org
Under anaerobic conditions , the primary mechanism involves the reduction of the nitro group. slideshare.net This reductive pathway is particularly important for polynitrated compounds. researchgate.net The process occurs stepwise, reducing the nitro group (-NO2) to a nitroso (-NO), then to a hydroxylamino (-NHOH), and finally to an amino (-NH2) group. nih.govslideshare.net While this transformation reduces the toxicity of the parent compound, the resulting aromatic amines can be carcinogenic and may require further treatment. nih.gov Complete mineralization by a single anaerobic strain is rare. slideshare.net However, some anaerobic bacteria, like Desulfovibrio spp. and Clostridium spp., can reduce compounds like 2,4,6-trinitrotoluene (TNT) to 2,4,6-triaminotoluene. nih.gov
Interactive Data Table: Comparison of Aerobic and Anaerobic Degradation Pathways
| Feature | Aerobic Degradation | Anaerobic Degradation |
| Primary Mechanism | Oxidative attack on the aromatic ring nih.govannualreviews.org | Reductive attack on the nitro group(s) nih.govslideshare.net |
| Initial Enzymes | Dioxygenases, Monooxygenases nih.govannualreviews.org | Nitroreductases slideshare.net |
| Fate of Nitro Group | Removed as nitrite (NO₂⁻) nih.govannualreviews.org | Reduced to amino group (-NH₂) nih.govslideshare.net |
| Applicability | Effective for mono- and dinitroaromatics nih.govslideshare.net | Effective for poly-nitroaromatics researchgate.net |
| End Products | Complete mineralization to CO₂ and H₂O is common slideshare.net | Often results in aromatic amines; complete mineralization is rare nih.govslideshare.net |
| Oxygen Requirement | Requires oxygen | Occurs in the absence of oxygen |
A diverse range of microorganisms, including bacteria and fungi, are capable of transforming or completely degrading nitroaromatic compounds. nih.gov Aerobic bacteria, in particular, can use some of these compounds as their sole source of carbon, nitrogen, and energy. nih.govannualreviews.org Fungi, such as the white-rot fungus Phanerochaete chrysosporium, utilize nonspecific enzyme systems to degrade a wide variety of nitroaromatics, including TNT. nih.govannualreviews.org
The key enzymatic transformations are catalyzed by specific classes of enzymes:
Nitroreductases: These are typically flavoenzymes that catalyze the NAD(P)H-dependent reduction of nitro groups, a critical first step in both anaerobic and some aerobic pathways. oup.com
Oxygenases (Mono- and Dioxygenases): These enzymes initiate aerobic degradation by incorporating oxygen into the aromatic ring, destabilizing it and leading to nitro group removal and eventual ring cleavage. oup.com
Hydrolases: Following initial transformations, hydrolases can be involved in breaking down intermediate products.
The specific pathway and enzymes involved depend on both the microorganism and the specific structure of the nitroaromatic compound. asm.org
Interactive Data Table: Examples of Microorganisms in Nitroaromatic Biodegradation
| Microorganism | Type | Compound(s) Degraded | Metabolic Condition | Reference(s) |
| Pseudomonas spp. | Bacterium | Nitrobenzene, Nitrotoluenes, 3-nitrotoluene | Aerobic | nih.gov |
| Burkholderia spp. | Bacterium | 3-nitrotyrosine, 2,4-dinitrotoluene | Aerobic | nih.gov |
| Phanerochaete chrysosporium | Fungus | 2,4-dinitrotoluene, 2,4,6-trinitrotoluene (TNT) | Aerobic | nih.govannualreviews.org |
| Desulfovibrio spp. | Bacterium | 2,4,6-trinitrotoluene (TNT) | Anaerobic | nih.gov |
| Clostridium spp. | Bacterium | 2,4,6-trinitrotoluene (TNT) | Anaerobic | nih.gov |
| Veillonella alkalescens | Bacterium | Variety of nitroaromatics including TNT | Anaerobic (enzyme preparations) | asm.orgresearchgate.net |
| Nocardioides sp. | Bacterium | Picric acid (2,4,6-trinitrophenol) | Aerobic | asm.org |
Physicochemical Remediation Methods (e.g., Adsorption, Advanced Oxidation Processes)
Where biological remediation is too slow or ineffective, physicochemical methods are employed. nih.gov These strategies are often faster but can be more expensive and may generate hazardous byproducts. researchgate.netresearchgate.net
Adsorption is a widely used method for removing nitroaromatic compounds from contaminated water. nih.gov It involves the accumulation of the contaminant onto the surface of a solid adsorbent material. Activated carbon is a common choice due to its high surface area and porosity. ekb.eg More recently, materials like Fe-zeolites have been investigated. researchgate.netufz.de These materials not only act as potent adsorbents for nitroaromatics but can also serve as catalysts for their subsequent degradation. researchgate.net
Advanced Oxidation Processes (AOPs) are designed to mineralize recalcitrant organic pollutants by generating highly reactive radical species, most notably the hydroxyl radical (•OH). researchgate.net These radicals are powerful, non-selective oxidizing agents that can break down the stable aromatic ring of nitroaromatic compounds. researchgate.net Common AOPs include:
Ozonation (O₃)
UV/H₂O₂: The combination of ultraviolet light and hydrogen peroxide generates hydroxyl radicals. ekb.eg
Fenton and Fenton-like Reactions: These processes use iron salts (e.g., Fe²⁺) and hydrogen peroxide to produce hydroxyl radicals. ufz.deacs.org Fe-zeolites can act as heterogeneous Fenton-like catalysts, combining adsorption and oxidation in a single process. ufz.de
The choice of remediation method depends on factors like the specific contaminant, its concentration, and the site characteristics. researchgate.net
Interactive Data Table: Physicochemical Remediation Methods
| Method | Principle | Advantages | Disadvantages | Reference(s) |
| Adsorption | Contaminants bind to the surface of a porous solid (e.g., activated carbon, zeolites). | Effective for removing compounds from water; materials can sometimes be regenerated. | Transfers pollutant from one phase to another; requires disposal or regeneration of spent adsorbent. | nih.govresearchgate.netufz.de |
| Advanced Oxidation Processes (AOPs) | Generation of highly reactive species (e.g., •OH radicals) to destroy organic molecules. | Can lead to complete mineralization of pollutants; rapid reaction rates. | Can be expensive (energy, chemical costs); potential for toxic byproduct formation if incomplete. | researchgate.netufz.deacs.org |
| Chemical Reduction | Use of reducing agents (e.g., zero-valent iron) to transform nitro groups. | Fast reaction rates; can be applied in-situ. | Produces aromatic amines which can be more toxic than the parent compound. | ufz.destudiauniversitatis.ro |
Green Chemistry in Environmental Remediation
Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of environmental remediation, this translates to a preference for sustainable and eco-friendly technologies.
Bioremediation is a prime example of a green chemistry approach. researchgate.net It harnesses natural microbial processes to break down pollutants, often converting them into harmless products like carbon dioxide and water. slideshare.netresearchgate.net This method is generally less energy-intensive and produces fewer toxic byproducts compared to conventional physicochemical treatments. researchgate.net Phytoremediation, which uses plants to remove, degrade, or contain contaminants, is another green strategy with potential for treating large areas with low-level contamination. nih.gov While slower, it is cost-effective and can be combined with bio-energy production to improve its economic viability. nih.gov The development of better biocatalysts and hybrid pathways through genetic engineering also aligns with green chemistry goals by enhancing the efficiency and applicability of biological treatment systems. nih.govresearchgate.net
Future Research Directions and Emerging Paradigms for 1,5 Dimethoxy 2 Methyl 3 Nitrobenzene
Exploration of Novel Synthetic Routes with Enhanced Atom Economy
The pursuit of greener and more efficient chemical syntheses is a cornerstone of modern chemistry. For 1,5-Dimethoxy-2-methyl-3-nitrobenzene, future research will likely focus on developing synthetic methodologies that maximize the incorporation of all starting materials into the final product, a concept known as atom economy. nih.gov
Traditional nitration methods often employ a mixture of nitric and sulfuric acids, which can lead to the formation of significant amounts of acidic waste and have a low atom economy. rsc.org Future synthetic strategies could explore the use of solid acid catalysts or milder nitrating agents to improve the environmental footprint of the synthesis. For instance, catalytic systems could offer pathways with higher selectivity and reduced waste generation. rsc.org
Another area of exploration is the development of one-pot syntheses or tandem reactions that combine multiple synthetic steps into a single, streamlined process. This not only improves atom economy but also reduces the need for costly and time-consuming purification of intermediates. The principles of atom economy can be quantified, and a comparison of hypothetical synthetic routes highlights the potential for improvement (see Table 1).
Table 1: Comparison of Atom Economy for Hypothetical Synthetic Routes to this compound
| Route | Reactants | Byproducts | Theoretical Atom Economy (%) |
|---|---|---|---|
| Classical Nitration | 1,3-Dimethoxy-2-methylbenzene, Nitric Acid, Sulfuric Acid (catalyst) | Water | ~87% (excluding catalyst regeneration) |
| Catalytic Nitration | 1,3-Dimethoxy-2-methylbenzene, Dinitrogen Pentoxide | - | Potentially >95% |
| Reductive Nitration | Substituted Aminobenzene | Water | Varies with reducing agent |
Development of Chemo- and Regioselective Transformations
The presence of multiple functional groups in this compound presents both a challenge and an opportunity for the development of highly selective chemical transformations. Future research will undoubtedly focus on methodologies that can target one functional group with high precision while leaving the others intact.
For example, the selective reduction of the nitro group to an amine is a common transformation for nitroaromatic compounds. buecher.de However, achieving this with high chemoselectivity in the presence of other reducible or sensitive groups can be challenging. The development of novel catalytic systems, perhaps employing non-noble metals, could provide highly selective and sustainable methods for this transformation. mdpi.com
Furthermore, the directing effects of the methoxy (B1213986), methyl, and nitro substituents on the aromatic ring could be exploited for regioselective electrophilic substitution reactions. Understanding and controlling the regioselectivity of reactions such as halogenation, acylation, or further nitration will be crucial for the synthesis of complex derivatives. kochi-tech.ac.jp The development of reactions that proceed with high regio- and stereoselectivity is a continuing goal in organic synthesis. mdpi.com
Advanced Spectroscopic and Computational Integration for Deeper Mechanistic Understanding
A deeper understanding of the electronic structure and reaction mechanisms of this compound will be crucial for predicting its reactivity and designing new applications. The integration of advanced spectroscopic techniques with high-level computational methods offers a powerful approach to achieve this.
Future studies could employ techniques such as electron spin resonance (ESR) spectroscopy to investigate the formation and stability of radical intermediates in redox reactions involving the nitro group. acs.org Ultrafast transient absorption spectroscopy could be used to probe the excited-state dynamics of the molecule, providing insights into its photochemistry and photostability. pnas.org
Computational methods, such as Density Functional Theory (DFT) and multireference methods like CASSCF and CASPT2, can provide detailed information about the molecule's electronic structure, vibrational frequencies, and reaction pathways. acs.orgunpatti.ac.id These theoretical studies can complement experimental data to provide a comprehensive picture of the molecule's behavior at the molecular level. mdpi.com
Table 2: Potential Spectroscopic and Computational Approaches for Mechanistic Studies
| Technique/Method | Information Gained |
|---|---|
| Electron Spin Resonance (ESR) | Detection and characterization of radical intermediates. |
| Transient Absorption Spectroscopy | Elucidation of excited-state dynamics and photochemical pathways. |
| Density Functional Theory (DFT) | Ground-state electronic structure, reaction energetics, and spectroscopic properties. |
| CASSCF/CASPT2 | Accurate description of excited states and complex electronic structures. |
Design and Synthesis of Architecturally Complex Derivatives
This compound can serve as a versatile building block for the synthesis of more complex and architecturally interesting molecules. The functional groups present on the aromatic ring provide multiple handles for further chemical modification.
The nitro group, after reduction to an amine, can be a key functionality for the construction of heterocyclic rings, which are prevalent in pharmaceuticals and functional materials. kochi-tech.ac.jp The methoxy groups can potentially be demethylated to phenols, which can then be used in a variety of coupling reactions or as hydrogen-bonding donors in supramolecular assemblies. The methyl group could also be functionalized, for example, through radical halogenation, to introduce further diversity.
Future research in this area will focus on using this compound as a starting material to access novel molecular scaffolds. This could involve multi-step synthetic sequences that build upon the initial substitution pattern to create molecules with tailored properties for applications in areas such as medicinal chemistry or materials science. mdpi.com
Investigation of Supramolecular Interactions
The study of non-covalent interactions, or supramolecular chemistry, is a rapidly growing field with implications for materials science, crystal engineering, and molecular recognition. The structure of this compound, with its potential for hydrogen bonding (via the oxygen atoms of the methoxy and nitro groups) and π-π stacking (via the aromatic ring), makes it an interesting candidate for supramolecular studies.
Future research could investigate the crystal packing of this compound and its derivatives to understand the dominant intermolecular interactions that govern its solid-state structure. This knowledge could be used to design new crystalline materials with specific properties. Furthermore, the ability of this molecule to act as a guest in host-guest complexes or to self-assemble into larger, ordered structures could be explored. The principles of biomimetic synthesis, which often rely on subtle non-covalent interactions to control complex transformations, could also provide inspiration for the use of this molecule in more intricate synthetic designs. nih.gov
Q & A
Q. How to analyze conflicting solubility data in polar vs. non-polar solvents?
- Conduct Hansen solubility parameter (HSP) analysis. For example, high solubility in DMSO (HSP δD=18.4) vs. low in hexane (δD=14.9) reflects the compound’s polarity. Validate via cloud-point titration .
Tables for Key Data
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₉H₁₁NO₄ | |
| Melting Point | Not explicitly reported; recrystallizes in methanol | |
| CAS RN | 16024-31-0 | |
| Safety Precautions | Avoid dust, use PPE |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
